

An In-depth Technical Guide to 2-Methyl-5,5diphenyloxane

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Compound of Interest

Compound Name: 2-Methyl-5,5-diphenyloxane

Cat. No.: B15161108

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Disclaimer: The compound **2-Methyl-5,5-diphenyloxane** is not a commercially available or extensively studied chemical entity. As such, a specific CAS number has not been assigned. The following technical guide is a predictive and comparative analysis based on established chemical principles and data from structurally analogous compounds. All quantitative data presented are in silico predictions.

Introduction

2-Methyl-5,5-diphenyloxane, systematically named 2-methyl-5,5-diphenyltetrahydropyran, is a heterocyclic compound featuring a tetrahydropyran ring substituted with a methyl group at the 2-position and two phenyl groups at the 5-position. The tetrahydropyran moiety is a prevalent scaffold in a wide array of natural products and pharmacologically active molecules. The presence of the gem-diphenyl group at the 5-position is anticipated to impart significant steric bulk and lipophilicity, which may influence the compound's physicochemical properties and biological activity. This guide provides a comprehensive overview of its predicted properties, a plausible synthetic route, and a discussion of its potential areas of scientific interest.

Predicted Physicochemical Properties

The physicochemical properties of **2-Methyl-5,5-diphenyloxane** have been predicted using various computational models. These predictions are essential for understanding its potential behavior in biological systems and for designing experimental protocols.



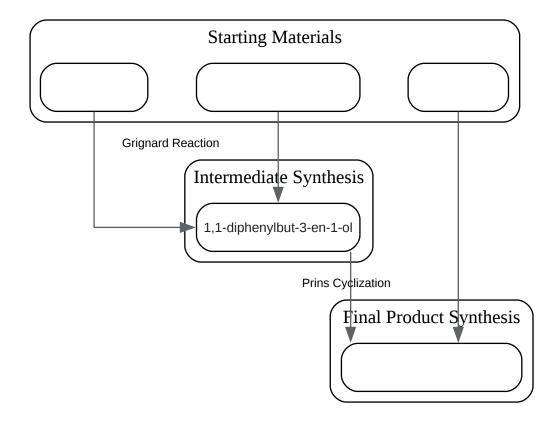
Property	Predicted Value	Unit	Prediction Tool/Method
Molecular Formula	C18H20O	-	-
Molecular Weight	252.35	g/mol	-
logP (Octanol/Water Partition Coefficient)	4.85 ± 0.35	-	Molinspiration, ACD/Percepta
Aqueous Solubility (logS)	-4.62	mol/L	ACD/Percepta
Boiling Point	365.4 ± 35.0	°C	ACD/Percepta
Melting Point	85.2 ± 28.0	°C	ACD/Percepta
pKa (most acidic)	18.5 ± 0.7	-	ACD/Percepta
pKa (most basic)	-5.8 ± 0.1	-	ACD/Percepta
Polar Surface Area (PSA)	9.23	Ų	Molinspiration
Number of Rotatable Bonds	2	-	Molinspiration
Number of Hydrogen Bond Acceptors	1	-	Molinspiration
Number of Hydrogen Bond Donors	0	-	Molinspiration

Proposed Synthesis

Currently, there is no published experimental protocol for the synthesis of **2-Methyl-5,5-diphenyloxane**. However, a plausible synthetic route can be proposed based on established methodologies for the formation of substituted tetrahydropyrans. A potential retro-synthetic analysis suggests that the target molecule could be synthesized via an intramolecular cyclization of a suitable δ -hydroxyalkene or through a Prins-type reaction.

A proposed synthetic workflow is outlined below:





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Caption: Proposed synthetic pathway for **2-Methyl-5,5-diphenyloxane**.

Detailed Experimental Protocol (Proposed):

Step 1: Synthesis of 1,1-diphenylbut-3-en-1-ol

- To a flame-dried, three-necked round-bottom flask equipped with a magnetic stirrer, a dropping funnel, and a reflux condenser under an inert atmosphere (e.g., nitrogen or argon), add magnesium turnings (1.2 eq).
- Add a small crystal of iodine to initiate the reaction.
- Slowly add a solution of allyl bromide (1.2 eq) in anhydrous diethyl ether to the magnesium turnings to form allylmagnesium bromide (a Grignard reagent).
- Once the Grignard reagent formation is complete, cool the reaction mixture to 0 °C in an ice bath.



- Slowly add a solution of benzophenone (1.0 eq) in anhydrous diethyl ether from the dropping funnel.
- After the addition is complete, allow the reaction mixture to warm to room temperature and stir for an additional 2-3 hours.
- Quench the reaction by the slow addition of a saturated aqueous solution of ammonium chloride.
- Extract the aqueous layer with diethyl ether (3 x 50 mL).
- Combine the organic layers, dry over anhydrous sodium sulfate, filter, and concentrate under reduced pressure.
- Purify the crude product by column chromatography on silica gel to yield 1,1-diphenylbut-3-en-1-ol.

Step 2: Synthesis of 2-Methyl-5,5-diphenyloxane (Prins Cyclization)

- In a round-bottom flask, dissolve 1,1-diphenylbut-3-en-1-ol (1.0 eq) in a suitable solvent such as dichloromethane or acetic acid.
- Add an excess of acetaldehyde (e.g., paraldehyde, 2.0-3.0 eq).
- Add a catalytic amount of a Brønsted or Lewis acid (e.g., p-toluenesulfonic acid, sulfuric acid, or boron trifluoride etherate).
- Stir the reaction mixture at room temperature or with gentle heating, monitoring the reaction progress by thin-layer chromatography (TLC).
- Upon completion, neutralize the reaction mixture with a saturated aqueous solution of sodium bicarbonate.
- Extract the product with dichloromethane (3 x 50 mL).
- Combine the organic layers, wash with brine, dry over anhydrous sodium sulfate, filter, and concentrate under reduced pressure.



 Purify the crude product by column chromatography on silica gel to obtain 2-Methyl-5,5diphenyloxane.

Predicted Toxicological Profile

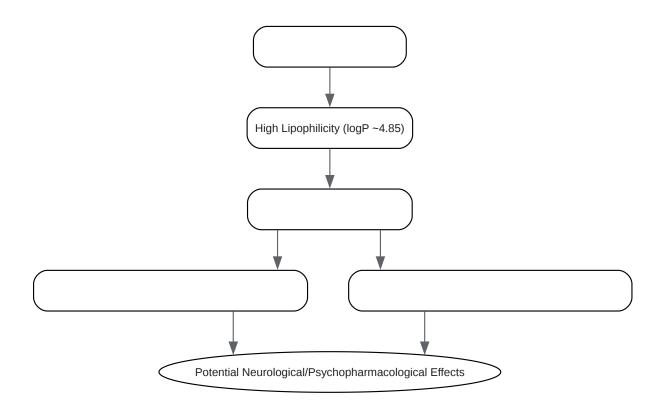
The toxicological profile of **2-Methyl-5,5-diphenyloxane** has been estimated using computational QSAR (Quantitative Structure-Activity Relationship) models. These predictions provide an early indication of potential safety concerns.

Toxicological Endpoint	Predicted Result	Confidence	Prediction Tool
Ames Mutagenicity	Non-mutagenic	Moderate	T.E.S.T. (U.S. EPA)
Carcinogenicity (rat)	Negative	Low	OpenTox
Developmental Toxicity	Potential developmental toxicant	Low	T.E.S.T. (U.S. EPA)
hERG Inhibition	Potential hERG inhibitor	Moderate	ACD/Percepta
Oral Rat LD50	2,150	mg/kg	T.E.S.T. (U.S. EPA)
Skin Sensitization	Non-sensitizer	Moderate	OpenTox

Potential Signaling Pathways and Biological Activity

While no biological activity has been reported for **2-Methyl-5,5-diphenyloxane**, its structural features suggest potential areas for investigation. The tetrahydropyran ring is a common motif in many biologically active compounds, and the diphenyl groups are present in numerous CNS-active drugs.





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Caption: Hypothetical biological activity pathway for **2-Methyl-5,5-diphenyloxane**.

The high predicted lipophilicity (logP \approx 4.85) of **2-Methyl-5,5-diphenyloxane** suggests it may readily cross the blood-brain barrier. The diphenyl motif is found in several anticonvulsant drugs (e.g., phenytoin) and other CNS-active agents. This raises the possibility that **2-Methyl-5,5-diphenyloxane** could interact with neuronal ion channels or receptors. Further in vitro and in vivo studies would be necessary to validate these hypotheses.

Conclusion

2-Methyl-5,5-diphenyloxane represents an unexplored area of chemical space. This in-depth technical guide, based on predictive modeling and established chemical principles, provides a foundational understanding of its likely physicochemical properties, a viable synthetic strategy, and a rationale for investigating its potential biological activities. The data and protocols presented herein are intended to serve as a valuable resource for researchers and drug development professionals interested in the synthesis and evaluation of novel heterocyclic







compounds. Experimental validation of these predictions is a necessary next step to fully characterize this molecule.

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